Trifluoperazine N-glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32F3N3O6S |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

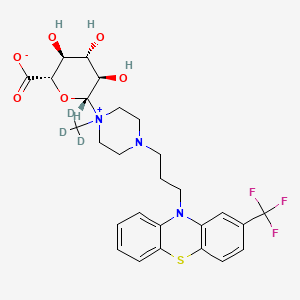

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(trideuteriomethyl)-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1/i1D3 |

InChI Key |

AFYPHWNGUDUHIW-WSDLWNSTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Characterization of Trifluoperazine N-glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Trifluoperazine N-glucuronide-d3, a key internal standard in the bioanalysis of the antipsychotic drug Trifluoperazine. This document outlines the compound's properties, metabolic pathway, and detailed experimental protocols for its synthesis and analytical characterization.

Introduction

Trifluoperazine is a phenothiazine antipsychotic used in the management of schizophrenia and other psychotic disorders. Its metabolism is a critical aspect of its pharmacology and toxicology. One of the major metabolic pathways is glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug and facilitates its excretion. The N-glucuronide of Trifluoperazine is a significant metabolite, and its deuterated analog, this compound, serves as an essential tool for accurate quantification of Trifluoperazine and its metabolites in biological matrices using mass spectrometry-based methods. The stable isotope label minimizes analytical variability and improves the reliability of pharmacokinetic and metabolic studies.[1]

Chemical and Physical Properties

This compound is a deuterated form of the N-glucuronide metabolite of Trifluoperazine. The deuterium atoms are typically located on the N-methyl group of the piperazine ring.

| Property | Value |

| Chemical Formula | C27H29D3F3N3O6S |

| Molecular Weight | 586.64 g/mol |

| Parent Drug | Trifluoperazine |

| Metabolic Enzyme | UDP-glucuronosyltransferase 1A4 (UGT1A4)[2][3][4] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol and water |

Metabolic Pathway

Trifluoperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). UGT1A4 is the specific enzyme responsible for the N-glucuronidation of the piperazine nitrogen of Trifluoperazine, leading to the formation of Trifluoperazine N-glucuronide.[2][3][4]

Caption: Metabolic conversion of Trifluoperazine to its N-glucuronide.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using liver microsomes, which can be adapted for specific laboratory conditions.

Materials:

-

Trifluoperazine-d3

-

Human liver microsomes (or recombinant UGT1A4)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Water

Procedure:

-

Prepare a stock solution of Trifluoperazine-d3 in a minimal amount of organic solvent (e.g., methanol or DMSO) and dilute it with the incubation buffer.

-

In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, and the Trifluoperazine-d3 substrate.

-

Add the human liver microsomes (or recombinant UGT1A4) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Collect the supernatant containing the synthesized this compound for purification.

Purification:

The synthesized product can be purified using preparative high-performance liquid chromatography (HPLC) with a suitable C18 column and a gradient of acetonitrile in water.

Caption: Workflow for the enzymatic synthesis of this compound.

Mass Spectrometry (MS) Characterization

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass measurement and fragmentation analysis.

Liquid Chromatography Method:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with low %B, ramp up to a high %B over several minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Ramped (e.g., 10-40 eV) to obtain fragmentation |

Expected Fragmentation Pattern:

The most characteristic fragmentation of glucuronides in positive ion mode is the neutral loss of the glucuronic acid moiety (176.0321 Da).[5] For this compound, this would result in a fragment ion corresponding to the protonated Trifluoperazine-d3.

-

Precursor Ion (M+H)+: m/z 587.2

-

Major Fragment Ion: m/z 411.2 (corresponding to [Trifluoperazine-d3 + H]+) resulting from the neutral loss of 176.0 Da.

Further fragmentation of the m/z 411.2 ion would be consistent with the known fragmentation pattern of Trifluoperazine.

Caption: Key fragmentation pathway of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is essential for the definitive structural elucidation of the synthesized compound. Due to the complexity of the molecule, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are highly recommended in addition to 1D ¹H and ¹³C NMR.

Sample Preparation: Dissolve 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenothiazine ring system.

-

Piperazine and Propyl Chain Protons: A complex series of multiplets in the aliphatic region (δ 2.5-4.0 ppm).

-

Glucuronide Protons: Characteristic signals for the anomeric proton (δ ~5.0-5.5 ppm) and other sugar protons (δ 3.0-4.5 ppm).

-

N-CD3 Group: The deuterium labeling will result in the absence of the N-methyl singlet that would be present in the non-deuterated analog.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).

-

Glucuronide Carbons: Signals including the anomeric carbon (δ ~100 ppm) and the carboxyl carbon (δ ~170 ppm).

-

Aliphatic Carbons: Signals for the piperazine and propyl chain carbons in the upfield region (δ 20-60 ppm).

-

N-CD3 Carbon: A characteristic triplet (due to C-D coupling) in the upfield region.

Data Summary

The following tables summarize the expected analytical data for the characterization of this compound.

Table 1: Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]+ | 587.2 |

| [M+H - C6H8O6]+ | 411.2 |

Table 2: Key Expected ¹H NMR Chemical Shifts (in Methanol-d4)

| Proton | Expected Chemical Shift (δ ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| Anomeric Proton (H-1') | ~5.0 - 5.5 |

| Aliphatic Protons | 2.5 - 4.5 |

Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.

Conclusion

The thorough characterization of this compound using the methodologies outlined in this guide is crucial for its validation as a reliable internal standard. The combination of enzymatic synthesis, HPLC purification, and detailed structural analysis by mass spectrometry and NMR spectroscopy ensures the identity, purity, and stability of this essential analytical tool for researchers in drug metabolism and pharmacokinetics.

References

- 1. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Trifluoperazine N-glucuronide-d3

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies related to Trifluoperazine N-glucuronide-d3. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.

Introduction

This compound is the deuterium-labeled form of Trifluoperazine N-glucuronide, a major metabolite of the antipsychotic drug Trifluoperazine.[1][2] Due to its isotopic labeling, it serves as an excellent internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3] The presence of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled metabolite, thereby ensuring high accuracy and precision in pharmacokinetic and metabolic studies.[3][4]

Physical and Chemical Properties

Table 1: Chemical Identification

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-(methyl-d3)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate | [3] |

| Synonyms | TFP N-Glucuronide-d3, UGT1A4-d3 | [1][4] |

| CAS Number | 165602-90-4 (unlabeled) | [5] |

| Molecular Formula | C₂₇H₂₉D₃F₃N₃O₆S | [5] |

| Molecular Weight | 586.64 g/mol | [4][5] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Yellow Solid | [5] |

| Solubility | Soluble in Methanol and Water (for non-deuterated form) | [1] |

| Storage Temperature | -20°C | [1][4] |

| Stability | ≥ 3 years at -20°C | [4] |

Experimental Protocols

Metabolic Synthesis: N-Glucuronidation

Trifluoperazine N-glucuronide is formed in the liver through a phase II metabolic reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2][6] This enzyme facilitates the conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the tertiary amine on the piperazine ring of trifluoperazine.

A typical in vitro experimental setup to produce Trifluoperazine N-glucuronide would involve:

-

Incubation Mixture: A buffered solution (e.g., phosphate buffer, pH 7.4) containing human liver microsomes (as a source of UGT1A4), the substrate trifluoperazine, and the cofactor UDPGA.

-

Reaction Conditions: Incubation at 37°C for a specified period.

-

Reaction Termination: The reaction is typically stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Analysis: The formation of the glucuronide metabolite can be monitored and quantified using LC-MS/MS.

For the synthesis of the deuterated form, Trifluoperazine-d3 would be used as the substrate.

Bioanalytical Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Trifluoperazine N-glucuronide in biological matrices like plasma or urine. A general LC-MS/MS protocol would include the following steps:

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the biological sample.

-

Protein precipitation is performed by adding a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected and evaporated.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Liquid Chromatography (LC):

-

A C18 reverse-phase column is commonly used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both the analyte (Trifluoperazine N-glucuronide) and the internal standard (this compound).

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

-

Metabolic and Signaling Pathways

Metabolic Pathway: N-Glucuronidation of Trifluoperazine

The N-glucuronidation of trifluoperazine is a key metabolic pathway for its detoxification and elimination. The following diagram illustrates this process.

Signaling Pathway of the Parent Compound: Trifluoperazine

Trifluoperazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[7] By blocking these receptors, it modulates dopamine signaling, which is often hyperactive in psychotic disorders.

Conclusion

This compound is an indispensable tool in modern bioanalytical research, enabling the precise quantification of its non-labeled counterpart. This guide has provided a summary of its known physical and chemical properties, outlined the methodologies for its enzymatic synthesis and analytical application, and illustrated its metabolic origin and the pharmacological action of its parent compound. Further research to elucidate more specific physical constants and to develop detailed synthetic protocols would be of great value to the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Metabolism and Stability of Trifluoperazine N-glucuronide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and stability of Trifluoperazine N-glucuronide-d3. It is designed to be a core resource for researchers and professionals involved in drug development and metabolic studies. This document details the metabolic pathways, experimental protocols for in vitro analysis, and stability characteristics of this key metabolite.

Introduction

Trifluoperazine (TFP) is a typical phenothiazine antipsychotic agent. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. A major metabolic pathway for TFP in humans is N-glucuronidation, a phase II conjugation reaction that facilitates the excretion of the drug. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with the UGT1A4 isoform being primarily responsible.[1][2]

This compound is the deuterated form of this metabolite, where three hydrogen atoms on the methyl group of the piperazine ring are replaced by deuterium.[3] This isotopically labeled version is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of TFP and its metabolites in biological samples.[4][5] Understanding the metabolism and stability of this deuterated standard is crucial for its proper use and for the interpretation of pharmacokinetic data. Deuteration can potentially alter the metabolic rate and stability of a molecule due to the kinetic isotope effect, where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[6][7][8][9][10]

Metabolism of Trifluoperazine to N-glucuronide-d3

The primary metabolic pathway leading to the formation of Trifluoperazine N-glucuronide involves the direct conjugation of glucuronic acid to one of the nitrogen atoms in the piperazine ring of the TFP molecule.

Key Enzyme and Metabolic Pathway

Enzyme: The N-glucuronidation of trifluoperazine is predominantly catalyzed by the human UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2] This enzyme is mainly expressed in the liver.[2] Trifluoperazine is considered a selective substrate for UGT1A4.[11]

Metabolic Pathway: The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the tertiary amine on the piperazine ring of trifluoperazine, forming a quaternary ammonium-linked glucuronide.

Metabolic pathway of Trifluoperazine to its N-glucuronide.

Quantitative Metabolic Data

| System | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

| Recombinant UGT1A4 | 4.1 | Not specified | Not specified | [11] |

| Human Liver Microsomes (HLM) | 6.1 ± 1.2 | Not specified | Not specified | [11] |

| Human Liver Microsomes (HLM) | 11.2 | 32.9 ± 1.9 | 2.94 µL/min/mg | [13] |

| Recombinant UGT1A4 | 7.3 | 33.7 ± 1.4 | 4.62 µL/min/mg | [13] |

Note: Data presented is for the non-deuterated Trifluoperazine N-glucuronide.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the metabolism and stability of this compound.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the rate of formation of this compound from its parent compound.

Objective: To measure the intrinsic clearance of Trifluoperazine-d3 via N-glucuronidation in HLMs.

Materials:

-

Trifluoperazine-d3

-

Human Liver Microsomes (HLM), pooled from multiple donors

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin (pore-forming agent)

-

Acetonitrile, cold (for reaction termination)

-

Internal Standard (e.g., a structurally similar deuterated compound)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Trifluoperazine-d3 in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare a stock solution of UDPGA in water.

-

Prepare the incubation buffer (100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl2).

-

-

Microsome Activation:

-

Dilute the HLM stock to the desired final protein concentration (e.g., 0.5 mg/mL) with the incubation buffer.

-

Add alamethicin to the diluted microsomes at a final concentration of 25 µg/mg protein to disrupt the microsomal membrane and ensure UDPGA access to the UGT enzymes.

-

Pre-incubate the microsome/alamethicin mixture for 15 minutes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the activated HLM suspension and the Trifluoperazine-d3 working solution.

-

Pre-warm the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the UDPGA solution. The final volume should be consistent across all samples (e.g., 200 µL).

-

Incubate at 37°C with gentle shaking for a series of time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 2-4 volumes of cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the presence and quantity of this compound using a validated LC-MS/MS method.

-

Monitor the disappearance of the parent compound (Trifluoperazine-d3) over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Trifluoperazine-d3 remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL protein concentration).

-

Workflow for in vitro metabolism of Trifluoperazine-d3.

Stability Assessment of this compound

This protocol assesses the chemical stability of the deuterated glucuronide metabolite in different matrices and pH conditions.

Objective: To determine the stability of this compound in buffer solutions at various pH values and in biological matrices.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 3.0, 5.0, 7.4, 9.0)

-

Control biological matrices (e.g., human plasma, HLM incubation buffer without cofactors)

-

Acetonitrile, cold (for precipitation/termination)

-

Internal Standard

-

Incubator (37°C) and freezer (-20°C or -80°C)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound.

-

Spike the stock solution into the different buffer solutions and biological matrices to a known final concentration.

-

-

Incubation:

-

Divide the spiked samples into aliquots for different time points and conditions.

-

For temperature stability, incubate aliquots at 37°C.

-

For long-term stability, store aliquots at -20°C and -80°C.

-

Establish time points for analysis (e.g., 0, 1, 4, 8, and 24 hours for 37°C; longer intervals for frozen storage).

-

-

Sample Processing:

-

At each time point, process the samples by precipitating proteins with cold acetonitrile containing an internal standard.

-

Centrifuge the samples and collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Calculate the percentage of the initial concentration of the metabolite remaining at each time point.

-

Determine the half-life of degradation under each condition if significant degradation occurs.

-

Stability Profile

The stability of glucuronide metabolites is a critical consideration for both in vitro experiments and the handling and storage of biological samples.

pH-Dependent Stability

N-glucuronides, particularly quaternary ammonium-linked glucuronides, can exhibit pH-dependent stability. Generally, they are more susceptible to hydrolysis under acidic conditions compared to O-glucuronides.[14][15]

Expected Stability Profile:

-

Acidic pH (e.g., pH < 5): Potential for hydrolysis back to the parent compound, Trifluoperazine-d3. The rate of hydrolysis is expected to increase as the pH decreases.

-

Neutral pH (e.g., pH 7.4): Generally expected to be stable, which is important for the conditions of in vitro metabolic assays.

-

Basic pH (e.g., pH > 8): N-glucuronides are typically more stable under basic conditions compared to acidic conditions.[15]

Stability in Biological Matrices

The presence of enzymes in biological matrices like plasma and liver microsomes can potentially lead to the enzymatic hydrolysis of the glucuronide. However, the stability of glucuronides in matrices is often compound-specific. Storing samples at low temperatures (e.g., -80°C) is a standard procedure to minimize degradation.[16]

Long-Term Storage Stability

Commercial preparations of Trifluoperazine N-glucuronide are reported to be stable for at least 4 years when stored at -20°C as a solid.[1] This indicates good long-term stability under appropriate storage conditions.

Factors influencing the stability of this compound.

Conclusion

This compound is a critical tool in the pharmacokinetic assessment of trifluoperazine. Its metabolism is primarily driven by UGT1A4, mirroring the pathway of the non-deuterated parent drug. While specific kinetic and stability data for the deuterated form are sparse, the principles governing the non-deuterated glucuronide provide a strong foundation for its use. The stability of this metabolite is influenced by pH and temperature, with a higher propensity for hydrolysis under acidic conditions. The provided experimental protocols offer a framework for researchers to conduct their own assessments of its metabolic formation and stability, ensuring its appropriate use as an internal standard and contributing to the generation of high-quality bioanalytical data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Trifluoperazine and its Glucuronide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetics of the typical antipsychotic agent, trifluoperazine, and its glucuronide metabolites. Trifluoperazine undergoes extensive metabolism, with glucuronidation being a significant pathway. This document compiles available quantitative pharmacokinetic data, details experimental protocols for its analysis, and visualizes key metabolic and signaling pathways. While comprehensive data for the parent drug is available, specific pharmacokinetic parameters for its glucuronide metabolites are not extensively reported in publicly available literature.

Introduction

Trifluoperazine is a phenothiazine antipsychotic primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic and adverse effects are dictated by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). A crucial metabolic pathway for trifluoperazine is glucuronidation, a phase II metabolic reaction that facilitates the excretion of the drug.[2] This process is primarily catalyzed by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme, leading to the formation of trifluoperazine N-glucuronide.[3] Understanding the pharmacokinetics of both the parent drug and its metabolites is essential for optimizing therapeutic efficacy and minimizing toxicity.

Pharmacokinetics of Trifluoperazine

Trifluoperazine exhibits significant inter-individual variability in its pharmacokinetic parameters.[4][5]

Absorption

Trifluoperazine is readily absorbed from the gastrointestinal tract following oral administration.[6] Peak plasma concentrations (Cmax) are typically reached within 1.5 to 6 hours (Tmax).[6]

Distribution

Trifluoperazine is widely distributed throughout the body and is highly bound to plasma proteins.[7] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.[7]

Metabolism

The liver is the primary site of trifluoperazine metabolism.[7] It undergoes extensive first-pass metabolism.[7] The main metabolic pathways include oxidation, demethylation, and glucuronidation. The formation of trifluoperazine N-glucuronide is a key step in its detoxification and elimination, primarily mediated by UGT1A4.[3]

Excretion

Trifluoperazine and its metabolites are excreted in both urine and feces.[6] Only a small portion of the drug is excreted unchanged in the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for trifluoperazine in humans. It is important to note the wide inter-subject variation reported in the literature.

Table 1: Pharmacokinetic Parameters of Trifluoperazine in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 2.8 ± 0.5 hours | [6][8] |

| Cmax (Peak Plasma Concentration) | 0.53 - 3.09 ng/mL | [6][8] |

| t½ (Elimination Half-life) | 12.5 ± 1.4 hours | [6][8] |

| AUC (Area Under the Curve) | 5.9 - 17.6 ng·h/mL | [6][8] |

Note: Data are presented as mean ± standard deviation or range. These values were obtained from a study in five healthy volunteers following a single 5 mg oral dose.[6][8]

Table 2: Pharmacokinetic Parameters of Trifluoperazine from a Bioavailability Study

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 4.10 ± 1.38 hours | [9] |

| Cmax (Peak Plasma Concentration) | 2.15 ± 1.07 ng/mL | [9] |

| t½ (Elimination Half-life) | 9.5 ± 7 hours | [9] |

| AUC₀₋₂₄ (Area Under the Curve from 0 to 24h) | 21.04 ± 11.92 ng·h/mL | [9] |

Note: Data are presented as mean ± standard deviation from a study in 24 healthy volunteers following a single 5 mg oral dose.[9]

Pharmacokinetics of Glucuronide Metabolites

Despite the established role of glucuronidation in trifluoperazine metabolism, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, t½, AUC) for its glucuronide metabolites, including trifluoperazine-N-glucuronide. Further research is required to fully characterize the in vivo disposition of these metabolites.

Experimental Protocols

Quantification of Trifluoperazine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of trifluoperazine in human plasma. Specific parameters may require optimization.

Objective: To determine the concentration of trifluoperazine in human plasma samples.

Materials:

-

Human plasma samples

-

Trifluoperazine certified reference standard

-

Trifluoperazine-d8 (internal standard)

-

Tertiary butyl methyl ether (extraction solvent)[10]

-

Acetonitrile, methanol, and 5mM ammonium bicarbonate buffer (mobile phase components)[10]

-

Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[10]

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add a known concentration of the internal standard (Trifluoperazine-d8).[10]

-

Add 1 mL of tertiary butyl methyl ether.[10]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trifluoperazine: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)

-

Trifluoperazine-d8: Precursor ion → Product ion (specific m/z values to be determined based on instrumentation)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of trifluoperazine to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of trifluoperazine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Trifluoperazine Glucuronidation Assay using Human Liver Microsomes

This protocol describes a method to assess the in vitro glucuronidation of trifluoperazine.

Objective: To measure the formation of trifluoperazine glucuronide in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Trifluoperazine

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)[12]

-

Acetonitrile or other suitable organic solvent for reaction termination[12]

-

LC-MS/MS system for analysis

Procedure:

-

Microsome Preparation:

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (pH 7.4)

-

MgCl₂ (final concentration, e.g., 5 mM)

-

Alamethicin-activated human liver microsomes

-

Trifluoperazine (at various concentrations to determine kinetics)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linear reaction kinetics.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding an equal volume of cold acetonitrile.[12]

-

Vortex to mix and precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of trifluoperazine glucuronide using an appropriate LC-MS/MS method. The method will need to be developed to specifically detect and quantify the glucuronide metabolite.

-

Signaling Pathways and Experimental Workflows

Trifluoperazine Metabolism and Excretion Workflow

Caption: Metabolic pathway of trifluoperazine.

Trifluoperazine's Effect on Calmodulin and Calcium Signaling

Caption: Trifluoperazine's impact on calcium signaling.

Conclusion

Trifluoperazine exhibits a complex pharmacokinetic profile with significant inter-individual variability. Its metabolism is extensive, with glucuronidation via UGT1A4 playing a key role in its elimination. While the pharmacokinetics of the parent drug have been characterized, there is a clear gap in the literature regarding the quantitative pharmacokinetic parameters of its glucuronide metabolites. The provided experimental protocols offer a foundation for further research in this area. The visualization of its metabolic and signaling pathways provides a clearer understanding of its disposition and mechanism of action at a molecular level. Further studies are warranted to fully elucidate the clinical implications of trifluoperazine's glucuronide metabolites.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oyc.co.jp [oyc.co.jp]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. pharmaron.com [pharmaron.com]

- 14. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling Effects on Trifluoperazine N-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential effects of deuterium labeling on the N-glucuronidation of Trifluoperazine (TFP). While direct comparative pharmacokinetic data for deuterated versus non-deuterated TFP N-glucuronide is not extensively available in public literature, this document outlines the foundational concepts, metabolic pathways, and detailed experimental protocols to enable researchers to conduct such investigations. The primary documented use of deuterated TFP and its metabolites is as internal standards for analytical quantification.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). Replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic fate. This is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present.[1][2]

This metabolic "braking" can lead to several potential advantages in drug development:

-

Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.

-

Lowered and Less Frequent Dosing: An extended half-life may allow for smaller doses or less frequent administration.

-

Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce toxic byproducts.[2]

-

Increased Oral Bioavailability: By reducing first-pass metabolism, more of the active drug can reach systemic circulation.

Metabolism of Trifluoperazine to N-Glucuronide

Trifluoperazine (TFP) is a phenothiazine derivative used as an antipsychotic agent.[3] One of its major metabolic pathways in humans is N-glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug, facilitating its excretion. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4).[4][5] The glucuronic acid moiety is attached to one of the nitrogen atoms in the piperazine ring of TFP.

The metabolic conversion is depicted in the following pathway:

Deuterating the methyl group on the piperazine ring of TFP could potentially slow down its metabolism by UGT1A4 if a step involving this position is rate-limiting.

Data Presentation

As of late 2025, direct comparative quantitative data from head-to-head in vivo or in vitro studies on the pharmacokinetics of deuterated versus non-deuterated Trifluoperazine N-glucuronide is not available in the peer-reviewed public literature. However, deuterated standards are available, which are primarily used for analytical purposes.

Table 1: Commercially Available Deuterated Trifluoperazine Standards

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Use |

| Trifluoperazine-d3 N-Glucuronide | C27H29D3F3N3O6S | 586.64 | Internal standard for analytical and pharmacokinetic research[6][7] |

| Trifluoperazine-d8 | C21H16D8F3N3S | 415.55 | Internal standard for LC-MS/MS quantification[8][9] |

| Trifluoperazine-d3 (hydrochloride) | C21H21D3F3N3S.2HCl | 483.4 | Internal standard for quantification of trifluoperazine |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated TFP and for conducting in vitro experiments to compare its glucuronidation with the non-deuterated form.

Proposed Synthesis of Trifluoperazine-d3

This proposed synthesis is based on established methods for preparing Trifluoperazine hydrochloride and general deuteration techniques.

Objective: To synthesize Trifluoperazine-d3 hydrochloride by incorporating a deuterated methyl group.

Materials:

-

2-(Trifluoromethyl)phenothiazine

-

1-(3-Chloropropyl)piperazine

-

Deuterated methyl iodide (CD3I)

-

Sodium carbonate (Na2CO3)

-

Acetonitrile

-

Hydrochloric acid (HCl) in ethanol

-

Organic solvents for extraction and purification (e.g., toluene, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation of Piperazine:

-

Dissolve 1-(3-chloropropyl)piperazine and an excess of sodium carbonate in acetonitrile.

-

Add deuterated methyl iodide (CD3I) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude 1-(3-chloropropyl)-4-(methyl-d3)piperazine.

-

-

Condensation Reaction:

-

In a reaction vessel, combine 2-(trifluoromethyl)phenothiazine and the crude 1-(3-chloropropyl)-4-(methyl-d3)piperazine in an organic solvent such as toluene.

-

Add a suitable catalyst and adjust the pH to 9-12.

-

Heat the mixture at 80-120°C until the reaction is complete, as monitored by TLC.[10]

-

-

Purification of Trifluoperazine-d3 (Free Base):

-

Cool the reaction mixture and wash with water.

-

Extract the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield pure Trifluoperazine-d3 free base.

-

-

Salt Formation:

-

Dissolve the purified Trifluoperazine-d3 free base in ethanol.

-

Add a solution of hydrochloric acid in ethanol dropwise until the pH is acidic.

-

Cool the solution to induce crystallization.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain Trifluoperazine-d3 hydrochloride.

-

In Vitro Glucuronidation Assay

This protocol describes a method to compare the rate of N-glucuronidation of Trifluoperazine and Trifluoperazine-d3 using human liver microsomes or recombinant UGT1A4.

Objective: To determine and compare the kinetic parameters (Vmax, Km) of TFP and TFP-d3 glucuronidation.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human UGT1A4

-

Trifluoperazine and Trifluoperazine-d3 stock solutions (in DMSO or methanol)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (for activating microsomes)

-

Acetonitrile (ice-cold, containing an internal standard, e.g., Trifluoperazine-d8)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing Tris-HCl buffer, MgCl2, and HLM or recombinant UGT1A4.

-

If using HLM, pre-incubate with alamethicin (e.g., 50 µg/mg microsomal protein) for 15-30 minutes on ice to disrupt the membrane and reveal full enzyme activity.[11]

-

-

Incubation:

-

Add the substrate (TFP or TFP-d3) at various concentrations to the wells of a 96-well plate.

-

Add the enzyme master mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Quantify the formation of Trifluoperazine N-glucuronide and Trifluoperazine-d3 N-glucuronide.

-

Data Analysis:

-

Plot the rate of glucuronide formation versus the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both TFP and TFP-d3.

Analytical Method: LC-MS/MS Quantification

This is a representative method for the quantification of TFP and its metabolites, adapted from published literature.[8]

Table 2: Representative LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 column (e.g., 50 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (e.g., 85:10:5, v/v/v) |

| Flow Rate | 0.55 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| SRM Transitions (m/z) | TFP: [Precursor Ion] -> [Product Ion] TFP N-Glucuronide: [Precursor Ion] -> [Product Ion] Internal Standard (TFP-d8): [Precursor Ion] -> [Product Ion] |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | Optimized for each analyte |

| Collision Energy | Optimized for each analyte |

Logical Relationships and Workflows

The following diagram illustrates the principle of the kinetic isotope effect on TFP metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Trifluoperazine-d3 N-Glucuronide | CymitQuimica [cymitquimica.com]

- 8. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoperazine-D3 N-Glucuronide | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 10. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]

- 11. research.aalto.fi [research.aalto.fi]

Trifluoperazine N-glucuronide-d3: A Technical Guide to Suppliers, Custom Synthesis, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and synthesis of Trifluoperazine N-glucuronide-d3, a critical deuterated metabolite for research and development. Furthermore, this document elucidates the core signaling pathways associated with the parent compound, trifluoperazine, offering valuable context for its pharmacological effects.

Sourcing this compound: Suppliers and Custom Synthesis

This compound is a specialized chemical entity primarily used as an internal standard in pharmacokinetic and metabolic studies. Its availability is largely through custom synthesis or from a limited number of specialized chemical suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Availability | Contact Information |

| CymitQuimica | Trifluoperazine-d3 N-Glucuronide | Ref. 4Z-T-713 | Inquire for 5mg, 10mg, 25mg, 50mg, 100mg | Website: cymitquimica.com |

| Veeprho | Trifluoperazine-D3 N-Glucuronide | DVE001343 | In Stock (Request a quote) | Email: --INVALID-LINK-- / --INVALID-LINK-- |

| Simson Pharma Limited | Trifluoperazine-D3 N-Glucuronide | - | Custom Synthesis | Website: simsonpharma.com |

| MedChemExpress | This compound (UGT1A4-d3) | HY-137083S | In-stock (e.g., 1 mg) | Website: medchemexpress.com |

| Alentris Research Pvt. Ltd. | Trifluoperazine-D3 N-β-D-Glucuronide | ALN-T027D02 | Please Inquire | Website: alentris.com |

Custom Synthesis: For researchers requiring specific quantities, purities, or isotopic labeling patterns not commercially available, custom synthesis is a viable option. Several of the listed suppliers, such as Simson Pharma Limited, offer custom synthesis services. The synthesis of this compound can be approached through two primary routes: enzymatic synthesis and chemical synthesis.

Experimental Protocols for Synthesis

Enzymatic Synthesis Protocol

The N-glucuronidation of trifluoperazine is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 1A4 isozyme.[1] An enzymatic approach offers high stereoselectivity and regioselectivity, mimicking the metabolic pathway in vivo.

Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine Trifluoperazine-d3 (substrate), recombinant human UGT1A4 microsomes (or liver microsomes known to have high UGT1A4 activity), and a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing magnesium chloride (MgCl2), which is a common cofactor for UGT enzymes.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the glucuronidation reaction by adding the co-substrate, uridine diphosphate-glucuronic acid (UDPGA).

-

Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically by performing time-course experiments and analyzing the formation of the product.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as cold acetonitrile or methanol, which will precipitate the proteins.

-

Protein Removal: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Purification: Collect the supernatant and purify the this compound using preparative high-performance liquid chromatography (HPLC).

-

Analysis and Quantification: Confirm the identity and purity of the synthesized product using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify the yield of the final product.

Chemical Synthesis Protocol

Chemical synthesis provides an alternative route that can be scaled up for larger quantities. The Koenigs-Knorr reaction is a classical method for glycosylation, which can be adapted for the synthesis of N-glucuronides.

Generalized Workflow for Chemical Synthesis

Caption: Generalized workflow for the chemical synthesis of N-glucuronides.

Methodology:

-

Protection of Functional Groups: The glucuronic acid donor must be appropriately protected (e.g., with acetyl groups) to prevent side reactions.

-

Coupling Reaction: React Trifluoperazine-d3 with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate.

-

Deprotection: Remove the protecting groups from the coupled product under appropriate conditions (e.g., basic hydrolysis for acetyl groups).

-

Purification and Analysis: Purify the final product using chromatographic techniques and confirm its structure and purity by NMR and MS.

Quantitative Data and Quality Control

For researchers using this compound as an internal standard, accurate characterization of its purity and isotopic enrichment is paramount. While a specific Certificate of Analysis was not publicly available, the following table outlines the essential quantitative data that should be provided by a supplier.

Table 2: Representative Quantitative Data for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥98% for Deuterium | Mass Spectrometry, NMR |

| Chemical Identity | Conforms to structure | NMR, Mass Spectrometry |

| Appearance | Solid | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO | Visual Inspection |

Isotopic Enrichment Calculation: The isotopic enrichment is a measure of the percentage of the labeled isotope at a specific position. It can be determined using mass spectrometry by analyzing the isotopic distribution of the molecular ion cluster.

Core Signaling Pathways of Trifluoperazine

Trifluoperazine exerts its pharmacological effects primarily through the antagonism of dopamine D2 receptors and the inhibition of calmodulin.

Dopamine D2 Receptor Signaling Pathway

Trifluoperazine is a potent antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Blockade of this receptor in the mesolimbic pathway is central to its antipsychotic effects.

Caption: Antagonistic action of Trifluoperazine on the Dopamine D2 receptor pathway.

In this pathway, Trifluoperazine blocks the binding of dopamine to the D2 receptor. This prevents the activation of the inhibitory G protein (Gi), leading to a disinhibition of adenylyl cyclase. The subsequent downstream signaling, including the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), is therefore modulated.

Calmodulin Signaling Pathway

Trifluoperazine is also a well-known inhibitor of calmodulin, a ubiquitous calcium-binding protein that acts as a key transducer of intracellular calcium signals.

Caption: Inhibition of the Calmodulin signaling pathway by Trifluoperazine.

An increase in intracellular calcium leads to its binding with calmodulin. The resulting Ca2+/Calmodulin complex activates a multitude of downstream targets, including CaM kinases and phosphatases, which in turn regulate a wide array of cellular processes. Trifluoperazine inhibits calmodulin, thereby preventing these downstream signaling events.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. By consolidating information on suppliers, outlining plausible synthesis methodologies, and detailing the core signaling pathways of the parent compound, this document aims to facilitate the effective use of this important research tool in drug development and metabolism studies. Researchers are encouraged to contact the listed suppliers directly for the most up-to-date product information and to consult the scientific literature for more detailed experimental protocols.

References

The In-Vitro Discovery of Trifluoperazine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro methodologies used to identify and quantify the metabolites of trifluoperazine, a typical antipsychotic drug. Trifluoperazine undergoes extensive metabolism, primarily in the liver, giving rise to a variety of metabolites. Understanding these metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic and toxicological effects. This document summarizes key findings from in-vitro studies, details relevant experimental protocols, and presents visual representations of the metabolic processes and experimental workflows.

Overview of Trifluoperazine Metabolism

Trifluoperazine is metabolized through several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs). In-vitro studies utilizing human and animal liver microsomes have identified the following major metabolic routes:

-

N-dealkylation: The removal of the methyl group from the piperazine ring.

-

N-oxidation: The addition of an oxygen atom to the nitrogen atoms in the piperazine ring.

-

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring.

-

Aromatic hydroxylation: The addition of a hydroxyl group to the phenothiazine ring system.

-

N-glucuronidation: The conjugation of glucuronic acid to the piperazine ring, a major pathway in humans.

Quantitative Analysis of Trifluoperazine Metabolites

Quantitative data from in-vitro studies are essential for understanding the relative importance of different metabolic pathways. The following tables summarize available quantitative data on trifluoperazine metabolism.

| Metabolite Pathway | Enzyme | System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| N-glucuronidation | UGT1A4 | Human Liver Microsomes | 6.1 ± 1.2 | Not Reported | [1] |

| N-glucuronidation | UGT1A4 | Monkey Liver Microsomes | 108 ± 10 | Not Reported | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments in the in-vitro study of trifluoperazine metabolism.

In-Vitro Incubation with Liver Microsomes

This protocol describes a general procedure for incubating trifluoperazine with human or animal liver microsomes to study its metabolism.

Materials:

-

Trifluoperazine hydrochloride

-

Pooled human liver microsomes (or other species as required)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Incubator or water bath at 37°C

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, liver microsomes, and trifluoperazine at the desired concentration. For glucuronidation assays, include UDPGA.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. The sample may require further processing, such as evaporation and reconstitution in a suitable solvent for the analytical method.

Analytical Methodology: HPLC-MS/MS for Metabolite Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of trifluoperazine and its metabolites.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium bicarbonate) and an organic solvent (e.g., acetonitrile and methanol).

-

Flow Rate: A typical flow rate would be around 0.55 mL/min.

-

Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for trifluoperazine and each of its metabolites.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of trifluoperazine and its known metabolites in a matrix that mimics the final sample composition.

-

Sample Injection: Inject a fixed volume of the prepared sample from the in-vitro incubation onto the HPLC system.

-

Chromatographic Separation: Separate the parent drug and its metabolites using the defined gradient elution method.

-

Mass Spectrometric Detection: Detect and quantify the analytes using their specific MRM transitions.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. Use this curve to determine the concentration of the metabolites in the experimental samples.

Visualizations

The following diagrams illustrate the metabolic pathways of trifluoperazine and a typical experimental workflow for in-vitro metabolism studies.

Caption: Metabolic pathways of trifluoperazine.

Caption: Experimental workflow for in-vitro metabolism studies.

References

Methodological & Application

Application Note: Quantification of Trifluoperazine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trifluoperazine in human plasma. The assay utilizes Trifluoperazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Trifluoperazine.

Introduction

Trifluoperazine is a typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[1] Accurate quantification of Trifluoperazine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] The use of a deuterated internal standard, such as Trifluoperazine-D8, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification.[2] This application note provides a detailed protocol for the determination of Trifluoperazine in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Trifluoperazine hydrochloride (Reference Standard)

-

Trifluoperazine-D8 dihydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tertiary butyl methyl ether (TBME) (HPLC grade)

-

Ammonium bicarbonate (Analytical grade)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Deionized water

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A liquid-liquid extraction (LLE) method is used to isolate Trifluoperazine and the internal standard from human plasma.[3][4]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of Trifluoperazine-D8 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of tertiary butyl methyl ether (TBME).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent[3][4]

-

Mobile Phase: A mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate in water (85:10:5, v/v/v)[3][4]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Trifluoperazine: m/z 408.2 → 113.1

-

Trifluoperazine-D8: m/z 416.2 → 121.1

-

-

MS Parameters (Representative):

-

Declustering Potential (DP): 60 V

-

Collision Energy (CE): 35 V

-

Entrance Potential (EP): 10 V

-

Collision Cell Exit Potential (CXP): 12 V

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 30 psi

-

Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 5-1,250 pg/mL with a correlation coefficient (r²) > 0.99.[3][4]

-

Precision and Accuracy: Both intra-day and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for the LLOQ).

-

Recovery: The extraction recovery of Trifluoperazine from human plasma was consistent and reproducible.

-

Matrix Effect: No significant matrix effect was observed, demonstrating the effectiveness of the sample preparation procedure.

-

Stability: Trifluoperazine was found to be stable in human plasma under various storage and handling conditions.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 5 - 1,250 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%Bias) | Within ± 8% |

| Inter-day Accuracy (%Bias) | Within ± 10% |

| Mean Extraction Recovery | > 85% |

Visualizations

Experimental Workflow

References

- 1. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoperazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Trifluoperazine N-glucuronide-d3 in Pharmacokinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoperazine is a first-generation antipsychotic medication primarily used in the management of schizophrenia. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. This document provides detailed application notes and protocols for the use of Trifluoperazine N-glucuronide-d3 as an internal standard in the quantitative analysis of Trifluoperazine in biological matrices, particularly human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Trifluoperazine N-glucuronide is a significant metabolite of Trifluoperazine, formed via conjugation catalyzed by the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. It offers superior accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[6][7][8]

Signaling Pathway: Trifluoperazine Metabolism

The metabolic pathway of Trifluoperazine involves several enzymatic reactions, with N-glucuronidation being a key route of elimination. The simplified pathway is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. ijsr.net [ijsr.net]

- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

Application Note & Protocol: Bioanalytical Method for Trifluoperazine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Trifluoperazine is a typical antipsychotic agent of the phenothiazine class used in the management of psychotic disorders. Accurate and reliable quantification of Trifluoperazine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for a sensitive and selective bioanalytical method for the determination of Trifluoperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated according to international guidelines to ensure reliable results.[1][2]

2. Principle

This method utilizes a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique to isolate Trifluoperazine and an internal standard (IS), Trifluoperazine-D8, from human plasma. The extracted samples are then analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

3. Materials and Reagents

-

Analytes and Internal Standard: Trifluoperazine hydrochloride, Trifluoperazine-D8

-

Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Ammonium bicarbonate, Tertiary butyl methyl ether, Dichloromethane, Ethyl acetate, Diethyl ether.

-

Human Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

4. Instrumentation and Chromatographic Conditions

A summary of the LC-MS/MS instrument and conditions is provided in the table below.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | Zodiac C18 column (50 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase | Acetonitrile, Methanol, and 5mM Ammonium Bicarbonate buffer in water (85:10:5, v/v/v)[1][3] |

| Flow Rate | 0.55 mL/min[1][3] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Trifluoperazine: m/z 408.1 → 113.1; Trifluoperazine-D8 (IS): m/z 416.2 → 121.2 (example transitions) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

5. Experimental Protocols

5.1. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trifluoperazine and Trifluoperazine-D8 in methanol.

-

Working Solutions: Prepare serial dilutions of the Trifluoperazine stock solution in 50% methanol to create calibration curve (CC) standards and quality control (QC) samples.

-

Spiking: Spike the appropriate working solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples.

5.2. Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

5.2.1. Protocol 1: Liquid-Liquid Extraction (LLE) [1][3]

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Trifluoperazine-D8).

-

Add 100 µL of 0.1 M NaOH to basify the plasma.

-

Add 2 mL of tertiary butyl methyl ether as the extraction solvent.[1][3]

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.2.2. Protocol 2: Solid-Phase Extraction (SPE) [4]

-

Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Mix 1 mL of plasma sample with 2 mL of 0.1M NaOH and 7 mL of distilled water.[3]

-

Load the entire mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of a chloroform-acetonitrile mixture (8:2, v/v).[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

6. Method Validation Summary

The bioanalytical method was validated according to the US FDA and ICH guidelines.[1][5] A summary of the validation parameters is presented below.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.99[1][3] |

| Range | 5 - 1250 pg/mL[1][3] | Within acceptable limits |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Within acceptable limits |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits |